

Application Notes and Protocols for Oral Administration of BMS-189664 in Rats

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Compound of Interest		
Compound Name:	BMS-189664	
Cat. No.:	B1667174	Get Quote

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Introduction

BMS-189664 is a potent, selective, and orally active reversible inhibitor of α -thrombin, a key serine protease in the coagulation cascade.[1][2] Its inhibitory action on thrombin makes it a compound of interest for research in arterial and venous thrombosis.[1][2] This document provides detailed application notes and protocols for the formulation and oral administration of **BMS-189664** in rats for preclinical research, including methodologies for pharmacokinetic analysis.

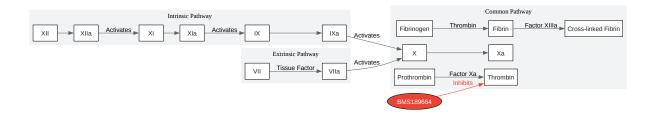
Physicochemical Properties of BMS-189664

Property	- Value	Reference
Molecular Formula	C21H25N5O4	MedChemExpress
Molecular Weight	427.46 g/mol	MedChemExpress
IC50	0.046 μM for α-thrombin	[1][2]
Solubility	Soluble in DMSO	MedChemExpress
Oral Bioavailability	15% (in dogs), 17% (in monkeys)	[1]



Mechanism of Action: Inhibition of the Coagulation Cascade

BMS-189664 exerts its anticoagulant effect by directly and reversibly inhibiting thrombin (Factor IIa). Thrombin plays a central role in the coagulation cascade by converting soluble fibrinogen to insoluble fibrin strands, which form the mesh of a stable blood clot.[3][4][5] By blocking the active site of thrombin, **BMS-189664** prevents this conversion and thereby inhibits thrombus formation.[1][2]



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Caption: Role of BMS-189664 in the Coagulation Cascade.

Experimental Protocols Formulation of BMS-189664 for Oral Gavage

Objective: To prepare a stable and homogenous suspension of **BMS-189664** for oral administration to rats.

Materials:

BMS-189664 powder



- Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in sterile water, corn oil, or reverse osmosis water)[6][7]
- · Mortar and pestle or homogenizer
- Stir plate and magnetic stir bar
- Analytical balance
- Volumetric flasks and graduated cylinders

Protocol:

- Vehicle Preparation: Prepare the chosen vehicle. For a 0.5% w/v CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously until a clear and homogenous solution is formed.
- Weighing BMS-189664: Accurately weigh the required amount of BMS-189664 powder based on the desired dose and the number of animals to be dosed.
- Suspension Preparation:
 - Triturate the weighed BMS-189664 powder in a mortar with a small amount of the vehicle to form a smooth paste.
 - Gradually add the remaining vehicle to the paste while continuously stirring or mixing to ensure a uniform suspension.
 - Alternatively, use a homogenizer for a more uniform particle size distribution.
- Final Volume and Storage: Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle. Store the suspension at 2-8°C and protect from light. Ensure the suspension is well-mixed before each administration.

Oral Administration via Gavage in Rats

Objective: To accurately administer the prepared **BMS-189664** formulation directly into the stomach of the rat.



Materials:

- Prepared BMS-189664 suspension
- Appropriately sized gavage needles (16-18 gauge for adult rats)[8][9]
- Syringes (1-3 mL)
- Animal scale

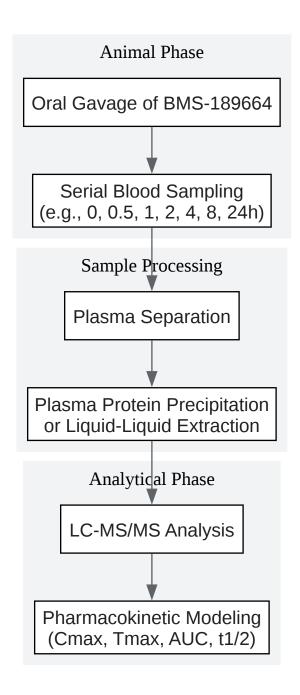
Protocol:

- Animal Preparation: Weigh each rat to determine the precise volume of the formulation to be administered. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.[8]
 [9]
- Gavage Needle Measurement: Measure the appropriate length of the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to ensure it is not inserted too far.[8][10]
- Restraint: Firmly restrain the rat to immobilize the head and align the esophagus and stomach.
- Administration:
 - Gently insert the gavage needle into the diastema (gap between the incisors and molars)
 and advance it along the roof of the mouth towards the esophagus.[10]
 - The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.
 - Once the needle is in the esophagus, slowly administer the formulation over 2-3 seconds for aqueous solutions.[10]
- Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.[10]

Pharmacokinetic Study Workflow



Objective: To determine the pharmacokinetic profile of **BMS-189664** in rats following oral administration.



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Caption: Experimental Workflow for Pharmacokinetic Analysis.

Protocol:



- Animal Dosing: Administer BMS-189664 orally to a cohort of rats as described in the oral gavage protocol.
- Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood in tubes containing an anticoagulant (e.g., EDTA).
- Plasma Separation: Centrifuge the blood samples to separate the plasma.
- Sample Analysis:
 - Extract BMS-189664 from the plasma samples, typically using protein precipitation or liquid-liquid extraction.
 - Quantify the concentration of BMS-189664 in the plasma samples using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
 - Cmax: Maximum plasma concentration.
 - Tmax: Time to reach maximum plasma concentration.
 - AUC: Area under the plasma concentration-time curve.
 - t₁/₂: Elimination half-life.

Data Presentation

The following table provides a template for summarizing the pharmacokinetic data obtained from the study.



Parameter	Unit	BMS-189664 (Oral Dose: X mg/kg)
Cmax	ng/mL	Insert Value
Tmax	h	Insert Value
AUC ₀ _t	ng <i>h/mL</i>	Insert Value
AUC ₀ -inf	ngh/mL	Insert Value
t _{1/2}	h	Insert Value
Oral Bioavailability (F%)	%	Insert Value (if IV data is available)

Conclusion

These application notes and protocols provide a comprehensive guide for the preparation and oral administration of the thrombin inhibitor **BMS-189664** in rats for preclinical research. The provided methodologies for formulation, oral gavage, and pharmacokinetic analysis are based on standard laboratory practices. Researchers should adapt these protocols as necessary based on the specific objectives of their studies and ensure all animal procedures are approved by their Institutional Animal Care and Use Committee (IACUC).

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